Cas no 22692-37-1 (1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene is a fluorinated olefin with a high degree of fluorine substitution, contributing to its exceptional thermal and chemical stability. Its unique molecular structure, featuring multiple trifluoromethyl groups, imparts low global warming potential (GWP) and ozone depletion potential (ODP), making it an environmentally favorable alternative in applications such as refrigerants, fire suppressants, and specialty solvents. The compound’s inertness and non-flammability enhance its suitability for high-performance industrial processes. Additionally, its compatibility with advanced polymer systems and electronic cleaning applications underscores its versatility in demanding technical environments.
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene structure
22692-37-1 structure
商品名:1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene
CAS番号:22692-37-1
MF:C5HF9
メガワット:232.04704
CID:251036
PubChem ID:11053485

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene 化学的及び物理的性質

名前と識別子

    • 2-Butene,1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-
    • 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene
    • 1,1,1,4,4,4-hexafluoro-2-trifluoromethyl-but-2-ene
    • 2H-nonafluoro-3-methylbut-2-ene
    • 2H-Perfluoro-3-methyl-2-butene
    • 3H-Hexafluor-2-trifluormethyl-but-2-en
    • 3H-hexafluoro-2-trifluoromethyl-but-2-ene
    • DTXSID20453498
    • ZBKIRWGFFLBFDX-UHFFFAOYSA-N
    • MFCD10565607
    • 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
    • 2-Butene, 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-
    • 3H-Perfluoro-2-butene
    • 1, 1, 1, 4, 4, 4-hexafluoro-2-(trifluoromethyl)but-2-ene
    • tris(trifluoromethyl)ethylene
    • 3H-Perfluoro(2-methylbut-2-ene)
    • AKOS025310308
    • 22692-37-1
    • SCHEMBL333974
    • 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene
    • インチ: InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H
    • InChIKey: ZBKIRWGFFLBFDX-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)/C(/C(F)(F)F)=C/C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 231.99300
  • どういたいしつりょう: 231.99345349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0.00000
  • LogP: 3.59970

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene セキュリティ情報

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene 税関データ

  • 税関コード:2903399090
  • 税関データ:

    中国税関コード:

    2903399090

    概要:

    290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H295118-500mg
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene
22692-37-1
500mg
$ 185.00 2022-06-04
Apollo Scientific
PC5739-5g
3H-Perfluoro(2-methylbut-2-ene)
22692-37-1 97%
5g
£440.00 2025-02-21
TRC
H295118-100mg
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene
22692-37-1
100mg
$ 65.00 2022-06-04
Apollo Scientific
PC5739-25g
3H-Perfluoro(2-methylbut-2-ene)
22692-37-1 97%
25g
£1271.00 2025-02-21
TRC
H295118-50mg
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene
22692-37-1
50mg
$ 50.00 2022-06-04

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene 関連文献

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-buteneに関する追加情報

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene: A Comprehensive Overview

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene, commonly referred to by its CAS number 22692-37-1, is a highly fluorinated alkene with significant applications in various industrial and scientific domains. This compound is characterized by its unique structure, which includes six fluorine atoms attached to the first and fourth carbons of a butene backbone. The presence of a trifluoromethyl group further enhances its chemical properties, making it a subject of interest in both academic research and industrial development.

The synthesis of Hexafluoro-2-(trifluoromethyl)-2-butene involves advanced fluorination techniques that ensure high purity and stability. Recent studies have highlighted its potential as a precursor in the production of high-performance polymers and specialty chemicals. Its ability to undergo various polymerization reactions under controlled conditions has made it a valuable asset in the development of materials with exceptional thermal and chemical resistance.

In terms of physical properties, this compound exhibits a low boiling point due to its highly fluorinated nature. This characteristic makes it suitable for applications requiring precise temperature control during manufacturing processes. Additionally, its chemical inertness under normal conditions ensures safety during handling and storage.

Recent research has focused on the environmental impact of CAS 22692-37-1. Studies indicate that while it is stable under standard conditions, prolonged exposure to high temperatures or reactive environments can lead to decomposition. Efforts are underway to develop recycling methods and alternative synthesis pathways that minimize waste and reduce environmental footprint.

The application of Hexafluoro-2-(trifluoromethyl)-2-butene extends beyond traditional industries. In the field of electronics, it is being explored as a component in next-generation dielectric materials due to its excellent dielectric properties. Furthermore, its role in the production of specialty surfactants has opened new avenues in pharmaceuticals and biotechnology.

In conclusion, 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene, identified by CAS number 22692-37-1, stands as a testament to the advancements in fluorinated chemistry. Its versatile properties and potential for innovation continue to drive research and development across multiple sectors. As industries strive for sustainable solutions and enhanced performance materials, this compound remains at the forefront of scientific exploration.

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